

Applications of N-Phenoxycarbonyl-L-valine in drug development and prodrugs.

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Compound of Interest

Compound Name: N-Phenoxycarbonyl-L-valine

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Applications of N-Phenoxycarbonyl-L-valine in Drug Development and Prodrugs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Phenoxycarbonyl-L-valine is a versatile amino acid derivative that plays a crucial role in modern drug development, primarily as a key building block in the synthesis of peptide-based therapeutics and as a promoiety in the design of prodrugs. Its unique chemical properties allow for the enhancement of drug stability, bioavailability, and targeted delivery. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing **N-Phenoxycarbonyl-L-valine** for their drug development projects.

Application Notes

N-Phenoxycarbonyl-L-valine serves as a valuable reagent in several key areas of pharmaceutical research:

Prodrug Development: The primary application of N-Phenoxycarbonyl-L-valine is in the
creation of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized
into the active form within the body. By attaching L-valine to a parent drug via an ester or
amide linkage, the resulting prodrug can exhibit improved physicochemical and



pharmacokinetic properties. The N-phenoxycarbonyl group serves as a protecting group for the amine of L-valine during the synthesis of these prodrugs.[1]

- Enhanced Bioavailability: Many potent drugs suffer from poor oral bioavailability due to low solubility or limited permeability across the intestinal epithelium. L-valine ester prodrugs can significantly enhance oral absorption by utilizing peptide transporters, such as PEPT1, which are highly expressed in the intestine.[1][2][3] This strategy has been successfully employed for antiviral drugs like acyclovir and ganciclovir, leading to the development of their respective prodrugs, valacyclovir and valganciclovir.[4][5][6][7][8][9][10]
- Targeted Drug Delivery: Cancer cells often overexpress amino acid transporters to meet their
 high metabolic demands. This characteristic can be exploited for targeted drug delivery. By
 conjugating an anticancer drug with L-valine, the resulting prodrug can be preferentially
 taken up by cancer cells, leading to increased intracellular drug concentrations and
 potentially reduced systemic toxicity.[11]
- Peptide Synthesis: N-Phenoxycarbonyl-L-valine is also utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis. The phenoxycarbonyl group provides stable protection for the amine functionality of L-valine, which can be selectively removed under specific conditions to allow for peptide bond formation.[1]

Quantitative Data on L-valine Prodrugs

The following tables summarize the pharmacokinetic parameters of several L-valine prodrugs compared to their parent drugs, demonstrating the significant improvements in bioavailability and exposure.

Table 1: Pharmacokinetic Parameters of Valacyclovir and Acyclovir



Parameter	Valacyclovir (oral)	Acyclovir (oral)	Fold Increase	Reference(s)
Bioavailability	54.2 - 64%	15 - 30%	~3-5	[7][9][10]
Cmax (μM)	18.8 ± 7 (as Acyclovir)	Varies	-	[4]
AUC (μM·min)	4106 ± 1519 (as Acyclovir)	Varies	-	[4]

Table 2: Pharmacokinetic Parameters of Valganciclovir and Ganciclovir

Parameter	Valganciclovir (oral)	Ganciclovir (oral)	Fold Increase	Reference(s)
Bioavailability (%)	~60%	5.6 - 9%	~10	[5][11]
AUC (μg·h/mL)	46.3 ± 15.2 (as Ganciclovir)	28.0 ± 10.9	~1.65	[6]
Cmax (μg/mL)	9.82 (as Ganciclovir)	0.47 ± 0.17	~20	[5][11]

Table 3: Pharmacokinetic Parameters of Doxorubicin-Valine Amide Prodrug and Doxorubicin



Parameter	Doxorubicin-Valine Amide Prodrug (IV)	Doxorubicin (IV)	Reference(s)
AUC (μg·min/mL)	30.84 ± 4.50 (Prodrug) + 30.84 ± 4.49 (Metabolite)	74.26 ± 11.31	[12]
Cmax (μg/mL)	10.32 ± 1.51 (Prodrug)	Varies	[12]
t1/2 (min)	18.33 ± 2.67 (Prodrug)	Varies	[12]

Table 4: Pharmacokinetic Parameters of PEGylated Irinotecan (SN-38 Prodrug) and Irinotecan

Parameter	PEG- [Irinotecan]3	Irinotecan	Fold Change	Reference(s)
Irinotecan				
t1/2 (h)	7.3 ± 1.2	1.0 ± 0.2	~7-fold increase	[13]
AUC0-t (h·μmol/L)	12.3 ± 2.1	6.1 ± 1.1	~2-fold increase	[13]
SN-38 (Active Metabolite)				
t1/2 (h)	22.1 ± 3.5	4.9 ± 0.8	~4.5-fold increase	[13]
AUC0–t (h·μmol/L)	1.5 ± 0.3	0.5 ± 0.1	~3-fold increase	[13]
Cmax (μmol/L)	0.03 ± 0.01	0.07 ± 0.02	~2.3-fold decrease	[13]

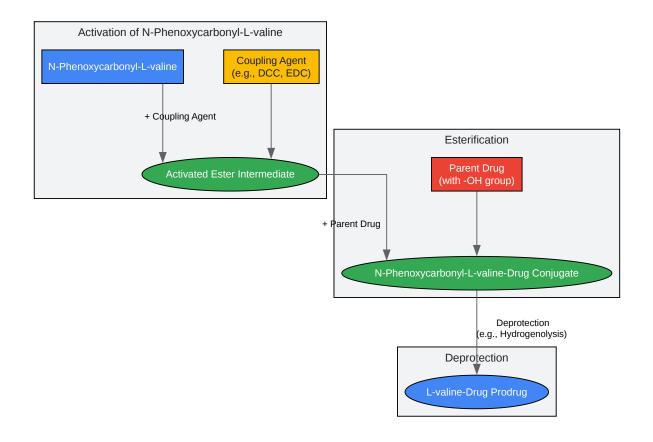
Experimental Protocols



General Synthesis of an L-valine Ester Prodrug using N-Phenoxycarbonyl-L-valine

This protocol outlines a general procedure for the esterification of a parent drug containing a hydroxyl group with **N-Phenoxycarbonyl-L-valine**.

Workflow for L-valine Prodrug Synthesis



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Caption: General workflow for the synthesis of an L-valine ester prodrug.



Materials:

- N-Phenoxycarbonyl-L-valine
- Parent drug with a hydroxyl group
- Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Reagents for deprotection (e.g., Palladium on carbon (Pd/C) and hydrogen gas for hydrogenolysis)
- Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

- Activation of N-Phenoxycarbonyl-L-valine:
 - Dissolve N-Phenoxycarbonyl-L-valine (1.1 equivalents) and a coupling agent (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

· Esterification:

- Dissolve the parent drug (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in the same anhydrous solvent in a separate flask.
- Add the solution of the activated ester from step 1 to the parent drug solution.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).



· Work-up and Purification:

- Once the reaction is complete, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and by-products.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the N-Phenoxycarbonyl-L-valine-drug conjugate.

Deprotection:

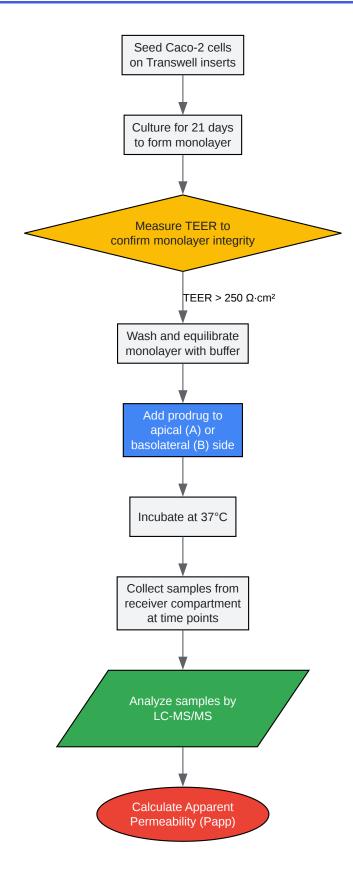
- Dissolve the purified conjugate in a suitable solvent (e.g., methanol or ethanol).
- Add a catalytic amount of Pd/C.
- Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final L-valine ester prodrug.

Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of the L-valine prodrug.[14][15][16] [17]

Workflow for Caco-2 Permeability Assay





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Caption: Experimental workflow for the Caco-2 cell permeability assay.



Materials:

- Caco-2 cells
- Transwell inserts (e.g., 12-well or 24-well plates)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)
- Test compound (L-valine prodrug) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
- LC-MS/MS system for analysis

Procedure:

- Cell Culture:
 - Seed Caco-2 cells onto Transwell inserts at a suitable density.
 - Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
- Monolayer Integrity Test:
 - Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. A TEER value above 250 Ω ·cm² is generally considered acceptable.
- Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - Equilibrate the monolayers with transport buffer in both the apical (A) and basolateral (B)
 compartments for 30 minutes at 37°C.
 - Prepare a solution of the L-valine prodrug in the transport buffer.



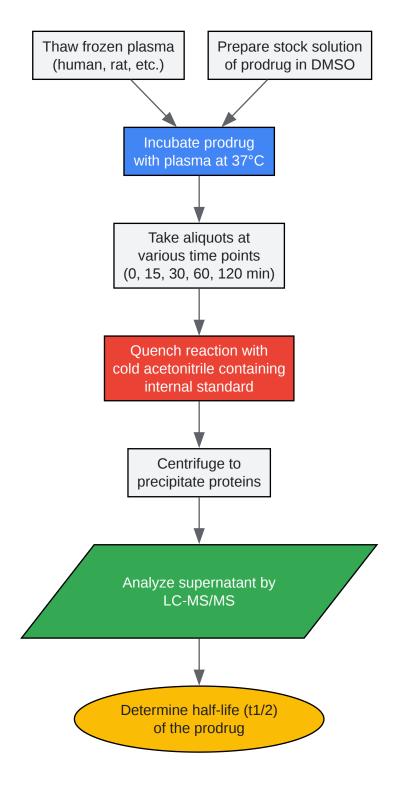
- For apical-to-basolateral (A-to-B) permeability, add the prodrug solution to the apical compartment and fresh transport buffer to the basolateral compartment.
- For basolateral-to-apical (B-to-A) permeability, add the prodrug solution to the basolateral compartment and fresh transport buffer to the apical compartment.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.
- Sample Analysis:
 - Analyze the concentration of the prodrug and the parent drug in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation: Papp
 (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver
 compartment, A is the surface area of the membrane, and C0 is the initial concentration of
 the drug in the donor compartment.
 - Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER
 greater than 2 suggests the involvement of active efflux transporters.

Plasma Stability Assay

This protocol is used to determine the stability of the L-valine prodrug in plasma and the rate of its conversion to the active parent drug.[18][19][20][21]

Workflow for Plasma Stability Assay





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Caption: Experimental workflow for the plasma stability assay.

Materials:

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- Frozen plasma from the desired species (e.g., human, rat, mouse)
- Test compound (L-valine prodrug)
- DMSO for stock solution
- Incubator at 37°C
- · Acetonitrile with an internal standard for quenching
- Centrifuge
- LC-MS/MS system for analysis

Procedure:

- · Preparation:
 - Thaw the frozen plasma at 37°C.
 - Prepare a stock solution of the L-valine prodrug in DMSO.
- Incubation:
 - Spike the plasma with the prodrug stock solution to achieve the desired final concentration (e.g., 1 μM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
 - Incubate the mixture at 37°C.
- Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
- Reaction Quenching:
 - Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate plasma proteins.



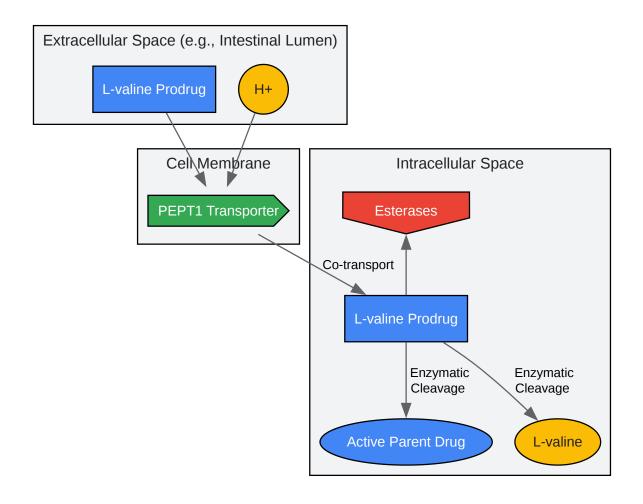
- · Sample Processing:
 - Vortex the samples and then centrifuge at a high speed to pellet the precipitated proteins.
- Analysis:
 - Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
 - Quantify the concentrations of the remaining prodrug and the formed parent drug at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the remaining prodrug against time.
 - Determine the elimination rate constant (k) from the slope of the linear regression.
 - \circ Calculate the half-life (t1/2) of the prodrug in plasma using the equation: t1/2 = 0.693 / k.

Signaling Pathways and Logical Relationships Cellular Uptake of L-valine Ester Prodrugs

L-valine ester prodrugs are primarily taken up into intestinal epithelial cells and other target cells via the human peptide transporter 1 (PEPT1). This transporter is a proton-coupled symporter.

PEPT1-Mediated Uptake of L-valine Prodrugs





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Caption: PEPT1-mediated transport and intracellular activation of L-valine prodrugs.

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